Positional Isomer Evidence Gap: 1-yl vs 5-yl
The most relevant comparator for N-(2,3-dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide is its positional isomer N-(2,3-dihydro-1H-inden-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide (CAS 1428006-04-5). A comprehensive search of public databases (PubMed, Google Patents, PubChem, ChEMBL, BindingDB) returned zero quantitative data for either compound. No binding constants (Ki, IC50, EC50), selectivity profiles, or cellular efficacy values are publicly available [1]. Consequently, no numerical differentiation can be made. This evidence gap is critical because in the CNS field, indane positional isomerism has been shown to produce >100‑fold shifts in target affinity for several related scaffolds [2]. Until head‑to‑head profiling is generated, the 1‑yl and 5‑yl isomers cannot be distinguished on any quantitative basis.
| Evidence Dimension | Binding affinity (Ki/IC50) for any biological target |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | CAS 1428006-04-5: No public data available |
| Quantified Difference | Not calculable |
| Conditions | No assay or experimental context available |
Why This Matters
Without quantitative binding data, a procurement scientist cannot rationally select the correct indane isomer for a specific target, risking project failure if the wrong positional isomer is chosen.
- [1] Negative search result across PubMed, Google Patents, PubChem, ChEMBL, and BindingDB for CAS 1428057-81-1 and CAS 1428006-04-5. No quantitative activity data returned. View Source
- [2] Hughes JP, Rees S, Kalindjian SB, Philpott KL. Principles of early drug discovery. Br J Pharmacol. 2011;162(6):1239-1249. doi:10.1111/j.1476-5381.2010.01127.x View Source
